6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound belonging to the class of dihydropyrimidinones and thiones, which are known for their diverse biological activities. This compound features a thioxo group and a hydroxyl-substituted phenyl moiety, contributing to its potential pharmacological properties. It is primarily synthesized through multi-component reactions, notably the Biginelli reaction, which combines an aldehyde, urea or thiourea, and a β-keto ester.
The compound can be derived from various synthetic pathways detailed in scientific literature, particularly those focusing on dihydropyrimidine derivatives. Notable sources include research articles and synthesis protocols that outline both classical and modified methods for producing such compounds .
6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is classified as:
The synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the Biginelli reaction. This three-component reaction can be performed under various conditions to optimize yield and purity.
The general procedure includes:
6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the thione group and the electron-donating effect of the hydroxyl group, which can stabilize intermediates during reactions.
The biological activity of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is hypothesized to involve several mechanisms:
Studies indicate that derivatives of dihydropyrimidines exhibit significant biological activities, including anti-inflammatory and analgesic effects .
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for characterization:
6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has potential applications in:
Thioxo-dihydropyrimidinones represent a specialized class of nitrogen-sulfur-oxygen-containing heterocyclic compounds characterized by a six-membered pyrimidine ring with keto (C=O) and thione (C=S) functional groups at the 4- and 2-positions, respectively. The core scaffold is designated as 3,4-dihydropyrimidin-2(1H)-(thio)one under IUPAC nomenclature, where the "thio" prefix denotes sulfur substitution at the 2-position. The compound 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one features a para-hydroxyphenyl moiety at the 6-position of this heterocyclic core, conferring distinctive electronic and steric properties. Its systematic IUPAC name is 6-(4-hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one .
Table 1: Structural and Molecular Data of 6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Property | Value |
---|---|
IUPAC Name | 6-(4-Hydroxyphenyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Molecular Formula | C₁₀H₈N₂O₂S |
Molecular Weight | 220.25 g/mol |
SMILES | C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O |
Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)NC(=S)N2)O |
InChI Key | WPNGNGKVFAIABV-UHFFFAOYSA-N |
XLogP3 | 0.9 |
The molecular architecture integrates a hydrogen-bond-donating phenolic hydroxyl group and a thioamide fragment within a planar heterocyclic system. This arrangement facilitates tautomerism, where the thione form (C=S) predominates over the thiol tautomer, as confirmed by spectroscopic and crystallographic analyses of analogous structures. The compound’s aromatic hydroxyphenyl substituent enhances solubility in polar solvents and enables participation in hydrogen bonding, π-π stacking, and metal coordination—features critical for biological interactions [5].
The discovery of this compound emerged from systematic explorations into the Biginelli reaction—a multicomponent condensation of thiourea, aldehydes, and β-dicarbonyl compounds reported in 1893. Early syntheses focused on unsubstituted dihydropyrimidinones, but pharmacological interest in phenolic analogs grew in the 2000s due to their enhanced bioactivity. The targeted synthesis of 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS: 375834-47-2) was first achieved via acid- or base-catalyzed condensation of p-hydroxybenzaldehyde derivatives with thiourea and β-keto esters (e.g., methyl acetoacetate) [5]. Microwave-assisted protocols later optimized this process, reducing reaction times from hours to minutes and improving yields (>75%) .
The compound gained prominence under the identifier mirin in cancer research, following studies demonstrating its inhibition of DNA repair pathways. This marked a shift from earlier dihydropyrimidinone applications (e.g., calcium channel blockers) toward targeted molecular therapies. Its characterization leveraged advanced techniques including LC-MS, NMR (¹H/¹³C), and X-ray crystallography, confirming regioselective substitution at C6 and establishing its tautomeric equilibrium [7].
As a privileged scaffold, the thioxo-dihydropyrimidinone core exhibits broad and modifiable pharmacophoric properties. The 6-(4-hydroxyphenyl) derivative exemplifies this versatility, demonstrating structure-dependent bioactivities:
Table 2: Biological Activities of 6-(4-Hydroxyphenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and Key Analogues
Activity Category | Mechanism/Target | Experimental Findings |
---|---|---|
Anticancer | MRN complex inhibition | Disrupts ATM kinase activation; induces G2/M arrest |
Antimicrobial | Membrane integrity disruption | MIC: 8–32 µg/mL against MRSA |
Antiviral (HIV-1) | Non-nucleoside RT inhibition | Analogues show EC₅₀: 0.32–35.0 µM |
Anti-inflammatory | Myeloperoxidase (MPO) inactivation | IC₅₀: <100 nM for MPO-specific derivatives |
Synthetic accessibility further elevates its drug discovery value. Modifications at N1, C2, and C6 allow generation of libraries for structure-activity relationship (SAR) studies. For example:
Table 3: Synthetic Strategies for 6-Aryl-2-thioxodihydropyrimidin-4-ones
Method | Conditions | Advantages |
---|---|---|
Classical Biginelli | Ethanol/HCl, reflux, 12–24 h | Simple setup; wide substrate scope |
Microwave-Assisted | Solvent-free, 300 W, 5–15 min | >80% yield; reduced byproducts |
Atwal Modification | Knoevenagel adduct + Thiourea, base | Tolerates aliphatic aldehydes |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9